molecular formula C8H12S2 B14602235 4-methyl-2-prop-1-enyl-4H-1,3-dithiine CAS No. 60051-35-6

4-methyl-2-prop-1-enyl-4H-1,3-dithiine

Cat. No.: B14602235
CAS No.: 60051-35-6
M. Wt: 172.3 g/mol
InChI Key: ALDAFTNRTWJFQH-UHFFFAOYSA-N
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Description

4-methyl-2-prop-1-enyl-4H-1,3-dithiine is an organic compound with the molecular formula C8H12S2 It belongs to the class of dithiins, which are heterocyclic compounds containing two sulfur atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,3-dithiane with propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by the addition of the propenyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-prop-1-enyl-4H-1,3-dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

Scientific Research Applications

4-methyl-2-prop-1-enyl-4H-1,3-dithiine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the propenyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-prop-1-enyl-4H-1,3-dithiine is unique due to its dithiine ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of two sulfur atoms in the ring enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

60051-35-6

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

4-methyl-2-prop-1-enyl-4H-1,3-dithiine

InChI

InChI=1S/C8H12S2/c1-3-4-8-9-6-5-7(2)10-8/h3-8H,1-2H3

InChI Key

ALDAFTNRTWJFQH-UHFFFAOYSA-N

Canonical SMILES

CC=CC1SC=CC(S1)C

Origin of Product

United States

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